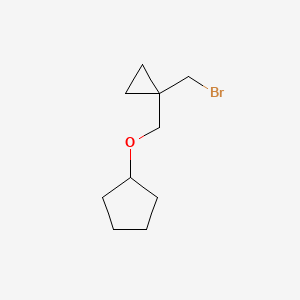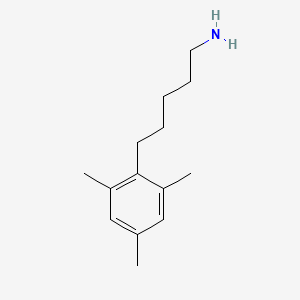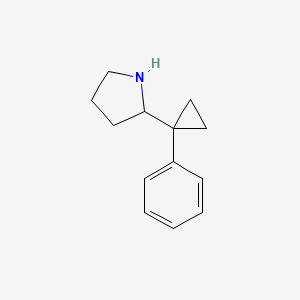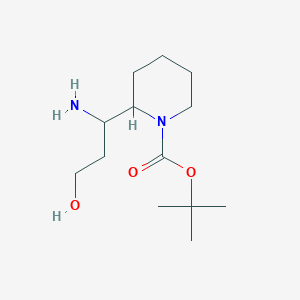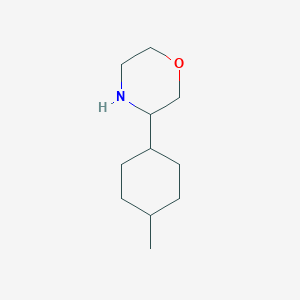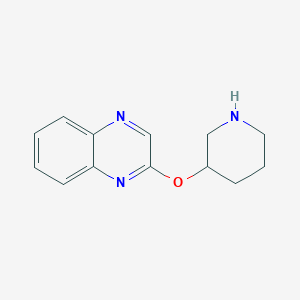![molecular formula C10H16N4O2 B13528523 tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an azido group attached to a bicyclo[111]pentane ring, which is further linked to a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclo[1.1.1]pentane ring is replaced by an azide ion.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the azido-substituted bicyclo[1.1.1]pentane with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, alcohols.
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Amines: Reduction of the azido group results in the formation of amine derivatives.
Triazoles: Cycloaddition reactions yield triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology:
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating studies in biochemistry and molecular biology.
Medicine:
Drug Development: The compound’s unique structure and reactivity make it a potential candidate for the development of novel pharmaceuticals and therapeutic agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate involves its reactivity towards various chemical species. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. The carbamate group can also participate in hydrolysis reactions, releasing the active bicyclo[1.1.1]pentane moiety. These interactions can modulate molecular pathways and biological processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl N-{3-cyanobicyclo[1.1.1]pentan-1-yl}carbamate
Comparison:
- Structural Differences: While all these compounds share the bicyclo[1.1.1]pentane core and the tert-butyl carbamate group, they differ in the substituent attached to the bicyclo[1.1.1]pentane ring (azido, amino, ethynyl, cyan).
- Reactivity: The azido group in tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate provides unique reactivity, enabling cycloaddition reactions that are not possible with the other substituents.
- Applications: The specific reactivity of the azido group makes this compound particularly useful in bioconjugation and material science applications, whereas the other compounds may have different applications based on their substituents.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
tert-butyl N-(3-azido-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-8(2,3)16-7(15)12-9-4-10(5-9,6-9)13-14-11/h4-6H2,1-3H3,(H,12,15) |
InChI-Schlüssel |
BGVXZBRFWWTBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13528446.png)

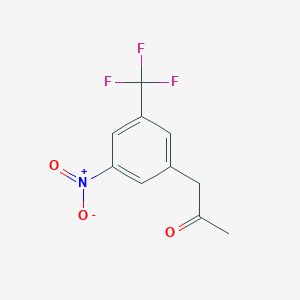
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)




